(3-bromo-4-methyl-5-nitrophenyl)methanol
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Overview
Description
(3-bromo-4-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-methyl-5-nitrophenyl)methanol typically involves the nitration of 4-methylphenylmethanol followed by bromination. The nitration process introduces a nitro group into the aromatic ring, and the subsequent bromination adds a bromine atom. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-methyl-5-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of (3-bromo-4-methyl-5-nitrophenyl)aldehyde or (3-bromo-4-methyl-5-nitrophenyl)carboxylic acid.
Reduction: Formation of (3-bromo-4-methyl-5-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromo-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-bromo-4-methyl-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like nitro and bromine can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3-bromo-5-nitrophenyl)methanol: Similar structure but lacks the methyl group.
(3-bromo-4-methylphenyl)methanol: Similar structure but lacks the nitro group.
(4-methyl-5-nitrophenyl)methanol: Similar structure but lacks the bromine atom.
Uniqueness
(3-bromo-4-methyl-5-nitrophenyl)methanol is unique due to the combination of bromine, methyl, and nitro groups on the benzene ring. This specific substitution pattern can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
72623-34-8 |
---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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